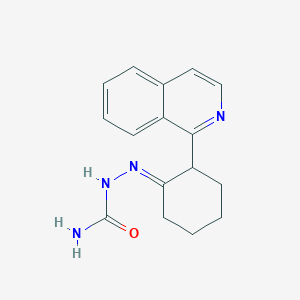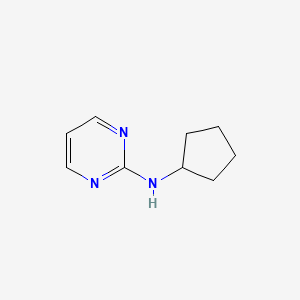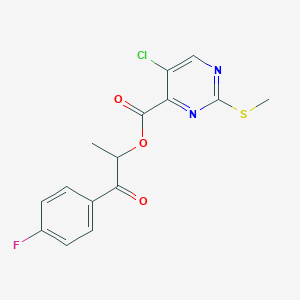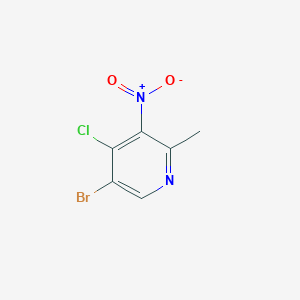
(E)-2-(2-(isoquinolin-1-yl)cyclohexylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(isoquinolin-1-yl)cyclohexylidene)hydrazinecarboxamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Analgesic Activity : The synthesis of new pyrazoles and triazoles bearing a quinazoline moiety, including compounds related to the hydrazinecarboxamide structure, showed potential analgesic activity. This study highlights the use of these compounds in pain management research (Saad, Osman, & Moustafa, 2011).
Antitumor Studies : Hydrazinecarboxamide derivatives have been investigated for their antitumor properties. A specific compound, E-13k, demonstrated significant inhibition of breast carcinoma cell proliferation, suggesting a potential role in cancer therapy (Easmon, Pürstinger, Thies, Heinisch, & Hofmann, 2006).
Carbamoylation of Nitrogen Heteroarenes : Hydrazinecarboxamides have been used in a novel carbamoylation process of nitrogen heteroarenes, providing a method to create diverse nitrogen-heteroaryl carboxamides. This has implications for the synthesis of complex organic compounds (He, Huang, & Tian, 2017).
Antimicrobial Studies : Various hydrazinecarboxamide derivatives have been synthesized and tested for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Patel & Patel, 2010).
Synthesis of Isoquinolines : The use of hydrazinecarboxamides in the synthesis of isoquinolines was explored, demonstrating their utility in creating complex heterocyclic structures. This has applications in pharmaceutical and organic chemistry (Pawar, Agarwal, & Lade, 2016).
Anticancer Evaluation : Some hydrazinecarboxamide derivatives have been synthesized and evaluated for their anticancer activity. This research adds to the understanding of how these compounds can be used in cancer treatment (Bondock & Gieman, 2015).
Nucleic Acid Binding : Isoquinoline alkaloids, which are structurally related to hydrazinecarboxamide derivatives, have been studied for their binding with nucleic acids. This has implications for drug design and understanding of molecular interactions in biological systems (Bhadra & Kumar, 2011).
Propiedades
IUPAC Name |
[(E)-(2-isoquinolin-1-ylcyclohexylidene)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-16(21)20-19-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-18-15/h1-2,5-6,9-10,13H,3-4,7-8H2,(H3,17,20,21)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXCAXXHJEMMM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)
![N-cyclopentyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2999066.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)

![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2999078.png)
![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)

![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)